Bienvenue dans la boutique en ligne BenchChem!

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one

Conformational analysis Stereochemistry NMR spectroscopy

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one (CAS 1434141-96-4) is a chiral, bicyclic heterocycle comprising a fused oxazolidinone–piperidine scaffold with an exocyclic benzylamino substituent at the 8-position in a defined cis relative configuration. The compound has a molecular formula of C14H18N2O2, a molecular weight of 246.30 g/mol, and is supplied as a research-grade solid with typical purity specifications of 95–97%.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B7971999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CC(C2COC(=O)N2C1)NCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14-16-8-4-7-12(13(16)10-18-14)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1
InChIKeyJXMGZQLHAJPGBK-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one: Structural Identity and Core Procurement Specifications


cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one (CAS 1434141-96-4) is a chiral, bicyclic heterocycle comprising a fused oxazolidinone–piperidine scaffold with an exocyclic benzylamino substituent at the 8-position in a defined cis relative configuration [1]. The compound has a molecular formula of C14H18N2O2, a molecular weight of 246.30 g/mol, and is supplied as a research-grade solid with typical purity specifications of 95–97% . It belongs to the oxazolo[3,4-a]pyridine family, a class explored for diverse pharmacological activities including kinase inhibition and G-quadruplex stabilisation [2]. The compound is catalogued within the Sigma-Aldrich AldrichCPR collection, indicating its provision as a unique discovery-phase building block for which no vendor-generated analytical data are available .

Why In-Class Oxazolo[3,4-a]pyridin-3-ones Cannot Substitute cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one


The oxazolo[3,4-a]pyridin-3-one scaffold in solution exists as a mobile cis–trans equilibrium that is acutely sensitive to ring substitution. 13C NMR studies on the parent hexahydro-3H-oxazolo[3,4-a]pyridine system demonstrate that the trans-fused conformer predominates (73–78% of the equilibrium mixture), and the conformational preference is tunable by the nature and stereochemistry of substituents [1]. Introducing an 8-benzylamino substituent in a locked cis configuration therefore freezes a specific stereoelectronic state that cannot be replicated by simple alkyl-, hydroxy-, or amino-substituted analogs. This structural constraint directly impacts hydrogen-bonding capacity (1 HBD, 3 HBA vs. 0 HBD, 2 HBA for the unsubstituted core), lipophilicity (XLogP3 of 1.6 vs. 0.8 for the core), and potential target-binding geometry [2].

Quantitative Differentiation Evidence for cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one


Stereochemical Locking: Conformational Restriction Relative to the Mobile Parent Scaffold

The parent hexahydro-3H-oxazolo[3,4-a]pyridine scaffold exists as a cis–trans equilibrium in solution, with the trans-fused conformer representing 73–78% of the population at NMR probe temperature [1]. The cis-8-benzylamino substituent locks the bicycle into a single cis-fused conformation, eliminating the conformational heterogeneity observed in the unsubstituted core (CAS 42329-17-9). This engineered conformational restriction is critical for molecular-recognition studies where defined geometry is required.

Conformational analysis Stereochemistry NMR spectroscopy

Lipophilicity Tuning: XLogP3 Shift Induced by 8-Benzylamino Substitution

Computed XLogP3 values reveal a significant lipophilicity increase upon introduction of the 8-benzylamino group. The unsubstituted core (CAS 42329-17-9) has an XLogP3 of 0.8, while cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one shows an XLogP3 of 1.6 [1]. This ΔlogP of +0.8 units places the compound closer to the typical oral-drug space (LogP 1–3) and distinguishes it from more polar 8-substituted analogs such as 8-hydroxy or 8-amino derivatives.

Lipophilicity ADME Drug-likeness

Hydrogen-Bonding Capacity: Additional Donor and Acceptor Sites Versus Unsubstituted Core

The 8-benzylamino substituent introduces one hydrogen bond donor (secondary amine) and one additional hydrogen bond acceptor (amine lone pair), changing the HBD/HBA profile from 0/2 (core scaffold) to 1/3 [1]. This modest increase in hydrogen-bonding capacity is valuable for target engagement where directional H-bond interactions are required, without the excessive polarity that hydroxyl or carboxyl substituents would introduce.

Hydrogen bonding Molecular recognition Physicochemical profiling

High-Value Application Scenarios for cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one


Conformationally Defined Fragment for Structure-Based Drug Design

The locked cis geometry of the oxazolo[3,4-a]pyridine core eliminates the cis–trans equilibrium present in the parent scaffold, providing a single conformer for docking and crystallography studies [1]. This is particularly advantageous in fragment-based screening where defined shape and orientation facilitate reliable electron-density fitting and SAR interpretation.

Lipophilicity-Enhanced Building Block for CNS-Targeted Libraries

With an XLogP3 of 1.6—approaching the optimal range for CNS penetration—this compound serves as a more lipophilic alternative to hydroxyl- or amino-substituted analogs, which often exhibit lower logP values and reduced passive membrane permeability [2]. It is suitable for library design programmes targeting intracellular or brain-penetrant small molecules.

Hydrogen-Bond-Directed Medicinal Chemistry Scaffold

The presence of one hydrogen bond donor and three acceptors, compared to zero donors and two acceptors in the unsubstituted core, enables directional intermolecular interactions with biological targets such as kinases, proteases, or nucleic acid grooves [3]. This tailored H-bond profile makes the compound a versatile intermediate for generating focused compound arrays.

Quote Request

Request a Quote for cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.